N'-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide
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Overview
Description
N’-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a sulfonyl hydrazide derivative. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Scientific Research Applications
N’-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N’-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Sulfonohydrazides: Compounds containing the sulfonohydrazide group, which can undergo similar chemical reactions.
Uniqueness
N’-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide is unique due to the combination of the triazole ring and the sulfonohydrazide group. This combination imparts specific chemical reactivity and biological activity that may not be present in other similar compounds .
Properties
IUPAC Name |
N'-(benzenesulfonamido)-2-(1,2,4-triazol-1-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c11-10(6-16-8-12-7-13-16)14-15-19(17,18)9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSZADECDPRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(CN2C=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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